Cyclopropanethiol
Overview
Description
Cyclopropanethiol is an organosulfur compound characterized by a three-membered cyclopropane ring attached to a thiol group. This compound is of significant interest due to its unique structural properties and reactivity, which make it a valuable building block in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
Cyclopropanethiol, a derivative of cyclopropane, is known for its unique reactivity and has been widely used in the fields of organic synthesis, medicinal chemistry, and materials science . .
Mode of Action
Cyclopropane derivatives have been known to exhibit interesting reactivity due to their strained rings . They have been used in various reactions, including regio-, diastereo-, and enantio-selective reactions .
Biochemical Pathways
Cyclopropane derivatives have been known to play a significant role in various biochemical reactions .
Pharmacokinetics
Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach .
Result of Action
Cyclopropane derivatives have been known to exhibit unique reactivity due to their strained rings .
Action Environment
It’s known that environmental factors can significantly impact the structure and distribution of phytoplankton, which are controlled by multiple environmental variables in the aquatic environment .
Biochemical Analysis
Biochemical Properties
Cyclopropanethiol plays a significant role in biochemical reactions. It is involved in the synthesis of cyclopropanes, which are classified by the type of catalytic system, including regio-, diastereo-, and enantio-selective reactions .
Cellular Effects
Cyclopropane derivatives, which this compound is a part of, are known to have unique reactivity that influences their interactions with cells .
Molecular Mechanism
It is known to be involved in the synthesis of cyclopropanes . A photocatalytic approach for efficient ambient temperature aliphatic O- to S-rearrangement on tertiary cyclopropanol derivatives has been reported .
Dosage Effects in Animal Models
The use of animal models in biomedical research is crucial for understanding the effects of compounds like this compound .
Metabolic Pathways
This compound is involved in the biosynthesis of cyclopropane . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanethiol can be synthesized through several methods, including:
Photocatalytic O- to S-Rearrangement: This method involves the rearrangement of tertiary cyclopropanols to cyclopropanethiols under photocatalytic conditions.
Carbene Addition to Alkenes: this compound can also be synthesized by the addition of carbenes to alkenes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Cyclopropanethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids or sulfoxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of cyclopropylamines or other reduced sulfur compounds. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can participate in substitution reactions, where the thiol group is replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Cyclopropylamines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Comparison with Similar Compounds
- Cyclopropanol
- Cyclopropylamine
- Cyclopropylmethanol
Properties
IUPAC Name |
cyclopropanethiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S/c4-3-1-2-3/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUFBBVYXNYYDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405764 | |
Record name | Cyclopropanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-32-7 | |
Record name | Cyclopropanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopropanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to cyclopropanethiol described in the provided research?
A1: Two main synthetic approaches to this compound are highlighted in the research:
- Thione Photochemistry: This method utilizes UV irradiation of arylalkyl thiones with an activated β-position. The excited thione undergoes intramolecular hydrogen abstraction, leading to the formation of this compound. This approach is described in detail for specific molecules like thiofenchone and thiocamphor, yielding cyclofenchyl thiol and tricyclyl thiol, respectively [, ].
- Photocatalytic O- to S-Rearrangement: This recent method utilizes visible light and a photocatalyst to facilitate the rearrangement of tertiary cyclopropanol derivatives to their corresponding cyclopropanethiols []. This approach offers a milder, room-temperature alternative to traditional methods and allows access to diverse cyclopropanethiols.
Q2: What is the conformational preference of this compound according to computational and experimental studies?
A2: Both experimental and computational studies, including microwave spectroscopy and high-level quantum chemical calculations, confirm that this compound predominantly exists in a synclinal (gauche) conformation. This conformation places the hydrogen atom of the thiol group approximately 76° from the synperiplanar arrangement with the cyclopropane ring [, ].
Q3: What is the significance of the tunneling frequency observed in the microwave spectrum of this compound?
A3: The microwave spectrum of this compound exhibits splitting in the b-type transitions, which is attributed to the tunneling of the thiol proton between the two equivalent synclinal potential wells. The tunneling frequency for the ground vibrational state was determined to be 1.664 MHz []. This tunneling phenomenon provides valuable insights into the potential energy surface and dynamics of the thiol group rotation.
Q4: How does the internal rotation barrier of this compound compare to similar molecules?
A4: Computational studies using CCSD/cc-pVTZ and MP2/cc-pVTZ methods have been employed to calculate the internal rotation potential energy function of this compound and related molecules []. These studies reveal that the barrier to internal rotation for this compound is significantly higher than that of methylcyclopropane but lower than that of cyclopropanol. This trend can be rationalized by considering factors such as steric hindrance and electronic interactions between the substituent and the cyclopropyl ring.
Q5: What are potential applications of cyclopropanethiols in organic synthesis?
A5: While research on cyclopropanethiols is still developing, their unique reactivity makes them attractive synthetic intermediates. For example, the photocatalytically generated cyclopropanethiols can undergo facile hydrolysis and further derivatization, suggesting their potential utility in building more complex molecular scaffolds []. Further investigation into the reactivity and applications of this underexplored functional group is warranted.
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